1H-Imidazo[4,5-d]-1,2,3-triazine, 4-chloro-
CAS No.: 52773-49-6
Cat. No.: VC16273205
Molecular Formula: C4H2ClN5
Molecular Weight: 155.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52773-49-6 |
|---|---|
| Molecular Formula | C4H2ClN5 |
| Molecular Weight | 155.54 g/mol |
| IUPAC Name | 4-chloro-5H-imidazo[4,5-d]triazine |
| Standard InChI | InChI=1S/C4H2ClN5/c5-3-2-4(7-1-6-2)9-10-8-3/h1H,(H,6,7,8,9) |
| Standard InChI Key | DLGUQJMHVBPJQD-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC2=C(N1)C(=NN=N2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
1H-Imidazo[4,5-d]-1,2,3-triazine, 4-chloro- has the molecular formula C₄H₂ClN₅ and a molecular weight of 155.54 g/mol. Its IUPAC name, 4-chloro-5H-imidazo[4,5-d]triazine, reflects the fusion of imidazole and triazine rings, with chlorine occupying the 4-position. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 52773-49-6 |
| Canonical SMILES | C1=NC2=C(N1)C(=NN=N2)Cl |
| InChIKey | DLGUQJMHVBPJQD-UHFFFAOYSA-N |
| PubChem CID | 5525687 |
The planar structure, confirmed by X-ray crystallography in related derivatives , facilitates π-π stacking interactions critical for binding biological targets. The chlorine atom enhances electrophilicity, enabling nucleophilic substitutions for further functionalization .
Synthesis and Functionalization Strategies
Multi-Step Synthesis Pathways
Synthesis typically begins with 5-aminoimidazole-4-carboxamide, which undergoes cyclization and halogenation. In one approach, condensation with nitrous acid derivatives forms the triazine ring, followed by chlorination using phosphorus oxychloride. Alternative routes involve functionalizing preformed imidazo[4,5-d]triazin-4-ones. For example, 4-unsubstituted analogs are synthesized via nucleophilic displacement reactions with hydrazines or thiols .
Key Functionalization Reactions
The chlorine atom at position 4 serves as a versatile site for derivatization:
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Amination: Reaction with ammonia yields 4-amino derivatives, which show moderate antiviral activity .
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Thioether Formation: Treatment with methanethiol produces 4-methylthio analogs, enhancing antifungal potency .
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Alkoxy Substitution: Methanol under basic conditions replaces chlorine with methoxy groups, though this reduces bioactivity .
These reactions underscore the compound’s utility as a scaffold for generating structurally diverse libraries.
Comparative Analysis with Related Derivatives
Structural Analogues and Bioactivity
Comparing 4-chloro-imidazo-triazine with its analogs reveals structure-activity relationships:
| Derivative | Substituent | Antiviral IC₅₀ (μM) | Antifungal % Inhibition |
|---|---|---|---|
| 4-Chloro (Parent) | Cl | >100 | Not tested |
| 4-Thiomethyl | SCH₃ | 12.4 | 66.8 (C. capsici) |
| 4-Amino | NH₂ | 45.6 | 52.1 (B. cinerea) |
Data indicate that electron-withdrawing groups (e.g., Cl) improve stability but reduce direct activity, whereas thioethers enhance target binding.
Future Research Directions
Optimizing Bioactivity
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Hybrid Molecules: Conjugating the 4-chloro core with known pharmacophores (e.g., fluconazole motifs) may improve antifungal selectivity .
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Prodrug Development: Masking the chlorine with bioreversible groups (e.g., phosphates) could reduce cytotoxicity while maintaining efficacy .
Mechanistic Studies
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Target Identification: Proteomic profiling is needed to identify binding partners in viral or fungal pathways.
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Resistance Monitoring: Serial passage experiments will assess the risk of resistance emergence in pathogens.
Synthetic Methodology
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